molecular formula C16H13FN2O5S B13343039 2-Methyl-4-(3-(4-nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride CAS No. 21320-85-4

2-Methyl-4-(3-(4-nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride

Cat. No.: B13343039
CAS No.: 21320-85-4
M. Wt: 364.3 g/mol
InChI Key: SYWSFEUGHAWZGV-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(3-(4-nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride is a complex organic compound that features a sulfonyl fluoride group, a nitrophenyl group, and an acrylamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(3-(4-nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride typically involves multi-step organic reactions. One common approach is to start with the sulfonylation of 2-methyl-4-aminobenzene with sulfonyl chloride to introduce the sulfonyl fluoride group. This is followed by the acrylation of the amine group with acryloyl chloride in the presence of a base such as triethylamine. The final step involves the nitration of the phenyl ring using a nitrating agent like nitric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(3-(4-nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where the fluoride can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Nitric acid or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonyl compounds depending on the nucleophile used.

Scientific Research Applications

2-Methyl-4-(3-(4-nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of enzyme inhibitors due to the presence of the sulfonyl fluoride group, which can form covalent bonds with serine residues in enzymes.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(3-(4-nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(3-(4-nitrophenyl)acrylamido)benzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.

    2-Methyl-4-(3-(4-aminophenyl)acrylamido)benzene-1-sulfonyl fluoride: Similar structure but with an amino group instead of a nitro group.

Uniqueness

2-Methyl-4-(3-(4-nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of the sulfonyl fluoride group makes it particularly useful in the design of enzyme inhibitors, while the nitrophenyl and acrylamido groups provide additional sites for chemical modification and interaction with biological targets.

Properties

CAS No.

21320-85-4

Molecular Formula

C16H13FN2O5S

Molecular Weight

364.3 g/mol

IUPAC Name

2-methyl-4-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]benzenesulfonyl fluoride

InChI

InChI=1S/C16H13FN2O5S/c1-11-10-13(5-8-15(11)25(17,23)24)18-16(20)9-4-12-2-6-14(7-3-12)19(21)22/h2-10H,1H3,(H,18,20)/b9-4+

InChI Key

SYWSFEUGHAWZGV-RUDMXATFSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)F

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.